Suloctidil is a synthetic compound that has garnered significant interest in scientific research for its diverse biological activities. It is primarily classified as a vasoactive compound, which signifies its ability to influence blood vessel function. [] This characteristic makes it particularly relevant in research areas focusing on vascular biology, thrombosis, and ischemia.
Suloctidil's amphiphilic nature allows for its encapsulation in various drug delivery systems, including polymeric micelles. [] Further research on optimizing these delivery systems to improve drug efficacy and bioavailability holds significant potential for therapeutic applications.
Suloctidil is a chemical compound with the IUPAC name (1R,2S)-2-(octylamino)-1-[4-(propan-2-ylsulfanyl)phenyl]propan-1-ol. It is classified as a small molecule and is primarily recognized for its potential therapeutic applications, particularly in treating bacterial infections and influencing vascular functions. The compound's chemical formula is CHNOS, and it has a molecular weight of approximately 337.57 g/mol. Suloctidil has been studied for its effects on various biological systems, including its role in stimulating prostacyclin production and its antiplatelet properties .
Suloctidil can be synthesized through several methods, typically involving the coupling of specific amines and phenolic derivatives. One common synthetic route includes:
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the identity and purity of the product .
Suloctidil's molecular structure features a chiral center at the carbon atom attached to the octylamino group, indicating that it may exist in different stereoisomeric forms. The compound contains:
The structural representation can be summarized as follows:
Spectroscopic techniques such as Infrared Spectroscopy (FTIR) and UV-Vis spectroscopy are utilized to characterize the functional groups present in suloctidil .
Suloctidil undergoes various chemical reactions that can be categorized into:
These reactions are significant for understanding the pharmacokinetics and metabolism of suloctidil within biological systems .
The mechanism of action of suloctidil is multifaceted:
Suloctidil possesses several notable physical and chemical properties:
These properties are crucial for predicting the compound's behavior in biological systems and its suitability for pharmaceutical applications .
Suloctidil has several scientific applications, particularly in pharmacology and microbiology:
Suloctidil (chemical formula: C₂₀H₃₅NOS; molecular weight: 337.57 g·mol⁻¹) was synthesized in the late 1960s–early 1970s as a sulfur-containing aminoalcohol derivative. Its core structure featured a phenylpropanolamine backbone with an isopropylthio group at the phenyl ring and an octylamino side chain, classified under phenylpropanes [ [1] [3] [6]]. Early pharmacological studies revealed dual properties:
Table 1: Key Pharmacological Properties of Suloctidil
Property | Vascular Effects | Antifungal Effects |
---|---|---|
Primary Mechanism | Platelet aggregation inhibition | Biofilm disruption |
Key Targets | Peripheral vasculature | Candida albicans hyphal transition |
Potency Metrics | Not quantitatively specified in early studies | MIC₈₀: 4 μg/mL; BIC₈₀: 16 μg/mL |
Structural Basis | Aminoalcohol with alkylthio moiety | Phenylpropane scaffold |
Suloctidil entered clinical practice in Europe in the early 1970s after development by the Belgian pharmaceutical company Continental Pharma. It received the ATC code C04AX19 (peripheral vasodilators) [ [1] [3]]. Key applications included:
Mechanistically, suloctidil diverged from classical vasodilators (e.g., calcium channel blockers) by combining antiplatelet and smooth muscle relaxation effects, a unique profile at the time [ [3]].
Despite early promise, suloctidil’s commercial trajectory halted abruptly due to safety issues:
Table 2: Timeline of Suloctidil Development and Withdrawal
Year | Event | Significance |
---|---|---|
1970s | Marketed in Europe by Continental Pharma | First clinical use for vascular disorders |
1981 | Migraine clinical trial published | Expanded therapeutic applications |
1984 | Monsanto acquires Continental Pharma | Strategic move for suloctidil distribution |
1985 | Global withdrawal due to hepatotoxicity | Liver toxicity reports halt commercialization |
2005 | UN inclusion in banned products list | Formal recognition of safety concerns |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7